molecular formula C13H17ClN2O4 B6646812 4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No.: B6646812
M. Wt: 300.74 g/mol
InChI Key: ULJVBYQKLOVGHN-UHFFFAOYSA-N
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Description

4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a chloro and methyl group, linked to an oxane ring via a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrole Ring: The initial step involves the synthesis of the 4-chloro-1-methylpyrrole-2-carboxylic acid. This can be achieved through the reaction of 4-chloro-1-methylpyrrole with a suitable carboxylating agent under controlled conditions.

    Amidation Reaction: The carboxylic acid group of the pyrrole derivative is then converted to an amide by reacting with an appropriate amine, such as oxane-4-carboxylic acid, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Assembly: The final step involves the coupling of the amide intermediate with the oxane ring, forming the desired compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors for better control over reaction conditions, automated purification systems, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.

    Substitution: The chloro group on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the pyrrole ring, a common motif in many bioactive molecules, suggests possible applications in developing new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methylpyrrole-2-carboxylic acid: Shares the pyrrole core but lacks the oxane ring, making it less versatile in forming complex structures.

    Oxane-4-carboxylic acid: Contains the oxane ring but lacks the pyrrole moiety, limiting its biological activity.

    4-Chloro-1-methylpyrrole-2-carboxamide: Similar structure but with an amide group instead of the carboxylic acid, affecting its reactivity and interactions.

Uniqueness

The uniqueness of 4-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid lies in its combined structural features, which allow for a wide range of chemical modifications and applications. Its dual functional groups (pyrrole and oxane) provide a versatile platform for developing new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-[[(4-chloro-1-methylpyrrole-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-16-7-9(14)6-10(16)11(17)15-8-13(12(18)19)2-4-20-5-3-13/h6-7H,2-5,8H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJVBYQKLOVGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NCC2(CCOCC2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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